6-Iodo-9-(thiolan-2-yl)purine
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Overview
Description
6-Iodo-9-(thiolan-2-yl)purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound is characterized by the presence of an iodine atom at the 6th position and a thiolan-2-yl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-(thiolan-2-yl)purine typically involves the halogenation of purine derivatives. One common method is the iodination of 9-(thiolan-2-yl)purine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The purification process may involve crystallization or other techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-9-(thiolan-2-yl)purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The thiolan-2-yl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LAH) are used for reduction.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 6-amino-9-(thiolan-2-yl)purine, 6-thio-9-(thiolan-2-yl)purine, and various alkylated derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include various carbon-carbon and carbon-heteroatom bonded compounds.
Scientific Research Applications
6-Iodo-9-(thiolan-2-yl)purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for nucleic acid binding.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antiviral agent, and in other therapeutic areas.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Iodo-9-(thiolan-2-yl)purine involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom and thiolan-2-yl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also intercalate into nucleic acids, disrupting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-9-(thiolan-2-yl)purine
- 6-Chloro-9-(thiolan-2-yl)purine
- 6-Fluoro-9-(thiolan-2-yl)purine
Uniqueness
6-Iodo-9-(thiolan-2-yl)purine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
90347-61-8 |
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Molecular Formula |
C9H9IN4S |
Molecular Weight |
332.17 g/mol |
IUPAC Name |
6-iodo-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |
InChI Key |
HERRCYLCJRVSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)N2C=NC3=C2N=CN=C3I |
Origin of Product |
United States |
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